molecular formula C9H7NO2 B112567 2-(4-Formylphenoxy)acetonitrile CAS No. 385383-45-9

2-(4-Formylphenoxy)acetonitrile

Cat. No. B112567
M. Wt: 161.16 g/mol
InChI Key: RHOUEVUVWQOUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Formylphenoxy)acetonitrile is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The InChI code for 2-(4-Formylphenoxy)acetonitrile is 1S/C9H7NO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,6H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Advanced Oxidation Processes

Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) provides insights into how related compounds like "2-(4-Formylphenoxy)acetonitrile" might be studied for environmental remediation. AOPs are effective in breaking down recalcitrant compounds in aqueous mediums, potentially relevant for understanding the environmental fate or degradation pathways of similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Chromatographic Analysis

The review on the effect of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes illuminates the importance of solvent properties in analytical chemistry. Such research is essential for developing analytical methods to study "2-(4-Formylphenoxy)acetonitrile" and its interactions in various solvents (Subirats, Rosés, & Bosch, 2007).

Photocatalytic Degradation

Studies on photocatalytic degradation of organic compounds on TiO2 powders reveal mechanistic insights into the photocatalytic abatement of pollutants. This research could inform the development of photocatalytic methods to study or utilize "2-(4-Formylphenoxy)acetonitrile" in environmental or synthetic applications (Davit, Martra, & Coluccia, 2004).

Fluorescent Chemosensors

Research on fluorescent chemosensors based on 4-methyl-2,6-diformylphenol showcases the utility of formylphenol derivatives in detecting various analytes. This could indicate potential applications for "2-(4-Formylphenoxy)acetonitrile" in developing novel chemosensors for environmental or biomedical detection (Roy, 2021).

Quality Control and Monitoring

The review on Atorvastatin's analytical methods for pharmaceutical quality control highlights the importance of HPLC and spectrophotometry in drug analysis. Similar methodologies could apply to the quality control of pharmaceuticals involving "2-(4-Formylphenoxy)acetonitrile" (Kogawa, Pires, & Salgado, 2019).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It’s harmful if swallowed and causes serious eye irritation . Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

2-(4-formylphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOUEVUVWQOUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377430
Record name 2-(4-formylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Formylphenoxy)acetonitrile

CAS RN

385383-45-9
Record name 2-(4-Formylphenoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385383-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-formylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxybenzaldehyde (244 mg, 2.00 mmol) in N,N-dimethylformamide (5 mL) was mixed with sodium hydride (60 wt % dispersion in liquid paraffin, 120 mg, 3.00 mmol) and chloroacetonitrile (189 μL, 3.00 mmol) under cooling with ice and then stirred at 50° C. for 3 hours. The reaction mixture was allowed to cool to room temperature and mixed with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer was washed with 1M aqueous sodium hydroxide, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound as a brown oil (128 mg, yield 40%).
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
189 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

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